3-(Dde-amino)-1-propanol

Übersicht

Beschreibung

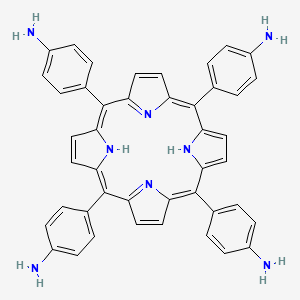

“3-(Dde-amino)-1-propanol” is a derivative of an amino acid. Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes . The Dde group is a protective group used in peptide synthesis . It’s worth noting that the Dde group can be selectively removed without affecting other side-chain protecting groups, which makes it a useful tool in the synthesis of complex peptides .

Synthesis Analysis

The synthesis of “3-(Dde-amino)-1-propanol” likely involves the use of the Dde group as a protective group for the amino part of the molecule. The Dde group can be introduced during the synthesis process and later removed under specific conditions . The synthesis of D-amino acids often involves the use of enzymes such as amino acid racemase for synthesis and D-amino acid oxidase for degradation .Chemical Reactions Analysis

The Dde group in “3-(Dde-amino)-1-propanol” can undergo specific reactions. For instance, it can be cleaved with 2% hydrazine in DMF . This property is useful in peptide synthesis, where the Dde group is used as a protective group that can be selectively removed to allow for further chemical modifications .Wissenschaftliche Forschungsanwendungen

Acidic Gases Separation Processes

Research characterizes aqueous solutions of amines, including 3-amino-1-propanol, for potential implementation in acidic gases separation processes. This study compares the behavior of aqueous solutions of a diamine (3-dimethylamino-1-propylamine + water, DMAPA) and ternary mixtures using aqueous amine blends (3-amino-1-propanol, AP + 3-dimethylamino-1-propanol, DMAP + water). These findings provide valuable information for operations controlled by mass transfer, analyzing the influence of mixture composition and temperature on properties such as density, speed of sound, dynamic viscosity, and surface tension (Blanco et al., 2017).

Molecular Structure and Conformation Studies

The molecular structure of gaseous 3-amino-1-propanol has been determined using electron diffraction and microwave spectroscopic data. This study revealed that its conformation is gauche-gauche, forming an intramolecular hydrogen bond, providing insights into its geometrical parameters and the impact of steric effects on its structure (Iijima & Unno, 1998).

Vibrational Characterization in Various Phases

Results from a study on 3-amino-1-propanol include its structural and vibrational characterization in isolated and liquid states. This research utilized a concerted molecular orbital and vibrational spectroscopic approach, identifying different conformers of 3-amino-1-propanol and their respective energies, structures, and vibrational data. These findings are significant for understanding the behavior of 3-amino-1-propanol in different phases, including the presence of monomeric forms and intramolecular hydrogen bonding (Cacela et al., 2000).

Polymorphism and Hydrogen Bonding of Amino Alcohol Salts

A study investigating the reaction of 3-amino-1-propanol with quinaldinate acid, along with other amino alcohols, yielded salts with various structural characteristics. This research highlights different hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs, which are critical in understanding the polymorphism and molecular interactions in these compounds (Podjed & Modec, 2022).

Low-Temperature Polymorphism

An investigation into 3-amino-1-propanol (3AP) using differential scanning calorimetry, and low-temperature powder X-ray diffraction and Raman spectroscopy revealed its ability to crystallize in two monotropic polymorphs. This study provides insights into the solid-state behavior of 3AP, including the formation of its amorphous state and subsequent crystallization into metastable and stable polymorphic forms (Cacela et al., 2003).

CO2 Chemical Absorption

Research on the overall carbon dioxide absorption process in aqueous solutions of 3-amino-1-propanol in a bubble column reactor (BCR) examined aspects like the absorption rate, reactor hydrodynamics, solvent speciation, and solvent regeneration. These studies are pivotal for evaluating the potential use of 3-amino-1-propanol in industrial carbon dioxide capture processes (Bentes et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

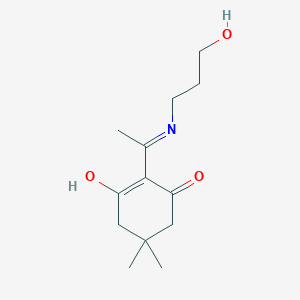

3-hydroxy-2-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(14-5-4-6-15)12-10(16)7-13(2,3)8-11(12)17/h15-16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXVKXPSILEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCO)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dde-amino)-1-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)

![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)

![6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436526.png)

![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)

![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)